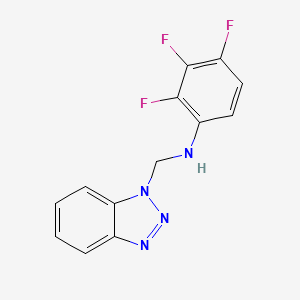

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,3,4-trifluoroaniline

Description

Properties

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-2,3,4-trifluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N4/c14-8-5-6-10(13(16)12(8)15)17-7-20-11-4-2-1-3-9(11)18-19-20/h1-6,17H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVFNVSYEZOITA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CNC3=C(C(=C(C=C3)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,3,4-trifluoroaniline typically involves the reaction of 2,3,4-trifluoroaniline with benzotriazole derivatives under specific conditions. One common method involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

Chemical Reactions Analysis

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,3,4-trifluoroaniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,3,4-trifluoroaniline has several scientific research applications:

Medicinal Chemistry: The compound is explored for its potential as an antiviral, antibacterial, and anticancer agent due to its ability to interact with biological targets.

Material Science: It is used in the development of advanced materials, including corrosion inhibitors and UV stabilizers.

Industrial Applications: The compound is utilized in various industrial processes, including the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,3,4-trifluoroaniline involves its interaction with specific molecular targets. The benzotriazole moiety is known to form π–π stacking interactions and hydrogen bonds with enzymes and receptors, which can lead to the inhibition of enzyme activity or modulation of receptor function . This interaction is crucial for its biological activity, including its antiviral and antibacterial properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, we compare N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,3,4-trifluoroaniline with three analogs:

3-Fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)aniline (CAS: 1247241-42-4)

- Molecular Formula : C₇H₆FN₅

- Molecular Weight : 179.15 g/mol

- Key Features : Replaces benzotriazole with a tetrazole ring and has a single fluorine substituent on the aniline ring .

- Applications : Tetrazoles are bioisosteres for carboxylic acids and are widely used in medicinal chemistry (e.g., antihypertensive drugs). The reduced fluorine content may lower lipophilicity compared to the trifluoro derivative.

2-Fluoro-3-methyl-6-nitroaniline (CAS: 1261676-68-9)

- Molecular Formula : C₇H₇FN₂O₂

- Molecular Weight : 170.14 g/mol

- Key Features : Lacks a heterocyclic system but includes a nitro group and methyl substituent. The nitro group enhances reactivity in electrophilic substitution .

- Applications : Likely used as an intermediate in dye or pharmaceutical synthesis. Simpler structure may offer cost advantages but reduced functional versatility.

General Fluorinated Aniline Derivatives

Many fluorinated anilines (e.g., 3-fluoro-4-methylbenzoyl chloride) serve as precursors for acylating agents or polymer additives. Their lack of heterocyclic systems limits their utility in metal coordination or click chemistry compared to benzotriazole-containing analogs .

Data Table: Structural and Functional Comparison

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| This compound | 256955-28-9 | C₁₃H₉F₃N₄ | 278.23 | Benzotriazole, trifluoroaniline | Pharmaceuticals, corrosion inhibition |

| 3-Fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)aniline | 1247241-42-4 | C₇H₆FN₅ | 179.15 | Tetrazole, fluoroaniline | Medicinal chemistry, bioisosteres |

| 2-Fluoro-3-methyl-6-nitroaniline | 1261676-68-9 | C₇H₇FN₂O₂ | 170.14 | Nitro, fluoroaniline | Dye/pharmaceutical intermediates |

Research Findings and Key Differences

- Heterocyclic Stability : Benzotriazole derivatives exhibit greater thermal and oxidative stability than tetrazoles, which can decompose under acidic conditions .

- Click Chemistry Utility : Benzotriazole’s nitrogen-rich structure enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), though tetrazoles are less commonly used in such reactions .

Biological Activity

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,3,4-trifluoroaniline is a compound that belongs to the class of benzotriazole derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. The following sections will explore its biological activity in detail, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H9F3N4. The presence of trifluoromethyl groups contributes to its unique chemical behavior and biological interactions.

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of various benzotriazole compounds against strains such as Escherichia coli and Staphylococcus aureus. The results suggested that the introduction of hydrophobic groups enhances the antimicrobial efficacy of these compounds .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| N-(1H-benzotriazol-1-yl)methyl-aniline | Staphylococcus aureus | 18 |

| Benzotriazole derivative with cyano group | Pseudomonas aeruginosa | 20 |

Antifungal Activity

The antifungal properties of benzotriazole derivatives have also been investigated. Compounds similar to this compound have shown activity against fungi such as Candida albicans. Studies reported minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 µg/mL for effective antifungal action .

Table 2: Antifungal Activity Data

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Candida albicans | 15 |

| Benzotriazole derivative with Cl substitution | Aspergillus niger | 25 |

Anticancer Potential

Recent studies have explored the anticancer potential of benzotriazole derivatives. Some analogues have demonstrated cytotoxic effects against various cancer cell lines. For instance, one study reported that benzotriazole derivatives exhibited significant growth inhibition in breast cancer cell lines (MCF-7) and colon cancer cell lines (HT-29) .

Table 3: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 10 |

| Benzotriazole derivative with methoxy group | HT-29 | 15 |

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various benzotriazole derivatives. Among them, this compound was noted for its potent activity against both gram-positive and gram-negative bacteria. The study employed standard methods such as disk diffusion and broth dilution to assess the effectiveness of these compounds.

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, researchers synthesized a series of benzotriazole derivatives and tested their cytotoxicity against different cancer cell lines. The results indicated that modifications in the benzotriazole structure significantly influenced their anticancer activity. The study concluded that further structural optimization could enhance their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,3,4-trifluoroaniline, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution between 2,3,4-trifluoroaniline and 1H-benzotriazole-1-ylmethyl derivatives. Key steps include:

- Step 1 : Activation of the benzotriazole moiety using methylating agents (e.g., CH₃I) in anhydrous DMF under nitrogen .

- Step 2 : Coupling with 2,3,4-trifluoroaniline at 60–80°C, monitored by TLC for completion (~6–8 hours).

- Yield Optimization : Lower temperatures (≤70°C) reduce byproducts like dimerized intermediates, while excess trifluoroaniline (1.5 eq.) improves conversion .

- Data Table :

| Solvent | Temp (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 70 | 8 | 72 |

| THF | 60 | 12 | 58 |

| DCM | 40 | 24 | 35 |

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for confirming purity?

- Key Techniques :

- NMR : ¹H NMR (δ 7.8–8.2 ppm for benzotriazole protons; δ 6.5–7.0 ppm for aromatic fluorines), ¹⁹F NMR (distinct peaks for -CF₃ and -F groups) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z ~316.1) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content to verify stoichiometry .

Q. What are the primary applications of this compound in pharmaceutical research?

- Role as Intermediate : Used in synthesizing c-Met kinase inhibitors (e.g., derivatives in ) and antifungal triazole analogs (e.g., fluorinated azoles in ).

- Functional Advantage : The benzotriazole group enhances metabolic stability, while fluorine atoms improve bioavailability and target binding .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight :

- Electron-Withdrawing Effect : Fluorine atoms at the 2,3,4-positions deactivate the aromatic ring, requiring Pd-catalyzed C–N coupling under strong bases (e.g., Cs₂CO₃) .

- DFT Analysis : Frontier molecular orbital (FMO) calculations reveal reduced HOMO energy (-6.8 eV), favoring oxidative addition with Pd(0) .

Q. What are the challenges in crystallizing this compound, and how can they be addressed for X-ray diffraction studies?

- Crystallization Issues :

- Flexibility : The benzotriazole-methyl linker introduces conformational disorder.

- Solution : Use mixed solvents (e.g., ethyl acetate/hexane) for slow evaporation. SHELXL refinement with TWIN/BASF commands resolves disorder .

Q. How does microbial degradation of this compound occur, and what are the environmental implications?

- Biodegradation Pathway :

- Step 1 : Oxidative cleavage of the benzotriazole ring by Pseudomonas spp. via dioxygenases .

- Step 2 : Defluorination at the 2-position by hydrolytic enzymes, yielding 3,4-difluoroaniline intermediates .

- Ecotoxicology : LC₅₀ values for Daphnia magna (48 h) = 2.3 mg/L, indicating moderate aquatic toxicity .

Methodological Challenges and Contradictions

Q. Why do discrepancies exist in reported synthetic yields, and how can reproducibility be improved?

- Key Factors :

- Moisture Sensitivity : 2,3,4-Trifluoroaniline is hygroscopic; rigorous drying of reagents and solvents is critical .

- Catalyst Purity : Pd(PPh₃)₄ with ≤5% PdO impurities reduces coupling efficiency .

Q. What computational models best predict the compound’s interaction with biological targets?

- Models :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.